REACTION_SMILES
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[C:16]([CH3:17])([CH3:18])([CH3:19])[c:20]1[cH:21][c:22]([OH:30])[cH:23][c:24]([C:26]([CH3:27])([CH3:28])[CH3:29])[cH:25]1.[F:1][C:2]([F:3])([F:4])[S:5](=[O:6])(=[O:7])[O:8][S:9]([C:10]([F:11])([F:12])[F:13])(=[O:14])=[O:15].[cH:31]1[cH:32][cH:33][n:34][cH:35][cH:36]1>>[F:1][C:2]([F:3])([F:4])[S:5](=[O:6])(=[O:7])[O:8][c:22]1[cH:21][c:20]([C:16]([CH3:17])([CH3:18])[CH3:19])[cH:25][c:24]([C:26]([CH3:27])([CH3:28])[CH3:29])[cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(O)cc(C(C)(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(OS(=O)(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc(OS(=O)(=O)C(F)(F)F)cc(C(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |